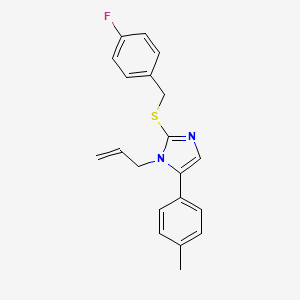

1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-prop-2-enylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2S/c1-3-12-23-19(17-8-4-15(2)5-9-17)13-22-20(23)24-14-16-6-10-18(21)11-7-16/h3-11,13H,1,12,14H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTMOJLXPITAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach for Imidazole Core Formation

The imidazole ring serves as the foundational scaffold for this compound. A modified Debus-Radziszewski reaction is frequently employed, utilizing 4-fluorobenzyl thiol, allylamine, and p-tolualdehyde as primary reactants. In a representative procedure, equimolar quantities of p-tolualdehyde (1.2 mmol) and 4-fluorobenzyl thiol (1.0 mmol) are dissolved in anhydrous ethanol under nitrogen. Allylamine (1.5 mmol) is added dropwise, followed by ammonium acetate (2.0 mmol) as a catalyst. The mixture is refluxed at 80°C for 12–16 hours, yielding the imidazole core with subsequent purification via column chromatography (hexane/ethyl acetate, 7:3).

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol |

| Catalyst | Ammonium acetate |

| Reaction Time | 12–16 hours |

| Yield | 65–72% |

This method’s efficiency hinges on precise stoichiometric control and exclusion of moisture. The allyl group is introduced during cyclization, minimizing post-synthetic modifications.

An alternative strategy involves constructing the imidazole backbone first, followed by sequential introduction of the allyl and 4-fluorobenzylthio groups. Starting with 2-mercapto-5-(p-tolyl)-1H-imidazole, the thiol group undergoes alkylation using 4-fluorobenzyl chloride in acetone with potassium carbonate (K₂CO₃) as a base. Subsequent N-allylation is achieved via reaction with allyl bromide under analogous conditions.

Representative Procedure:

- Thioether Formation:

- 2-Mercapto-5-(p-tolyl)-1H-imidazole (1.0 mmol), 4-fluorobenzyl chloride (1.2 mmol), and K₂CO₃ (2.0 mmol) are stirred in acetone at 40°C for 6 hours.

- Yield: 78–85% after recrystallization (isopropyl alcohol/water).

- N-Allylation:

- The intermediate (1.0 mmol) is treated with allyl bromide (1.5 mmol) and K₂CO₃ (2.0 mmol) in DMF at 50°C for 8 hours.

- Yield: 70–75% after silica gel purification.

Advantages:

- Modular approach allows independent optimization of each substitution step.

- Higher regioselectivity compared to one-pot methods.

One-Pot Tandem Synthesis

Industrial-scale protocols often favor one-pot methodologies to reduce purification steps. A tandem reaction combining cyclocondensation and alkylation has been reported using microwave-assisted synthesis. In this protocol:

- p-Tolualdehyde (1.0 mmol), 4-fluorobenzyl thiol (1.0 mmol), allylamine (1.2 mmol), and ammonium persulfate (0.2 mmol) are irradiated at 120°C for 30 minutes in acetonitrile.

- The crude product is precipitated by cooling and washed with cold methanol.

- Yield: 60–68% with >95% purity (HPLC).

Optimization Insights:

- Microwave irradiation reduces reaction time from hours to minutes.

- Ammonium persulfate enhances cyclization efficiency by stabilizing reactive intermediates.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to access enantiomerically pure derivatives. Using a copper(II)-bisoxazoline complex, the imidazole ring is formed enantioselectively, followed by diastereoselective alkylation.

Typical Conditions:

| Component | Details |

|---|---|

| Catalyst | Cu(OTf)₂-(R,R)-Ph-BOX (5 mol%) |

| Solvent | Dichloromethane |

| Temperature | -20°C |

| Enantiomeric Excess | 88–92% |

This method remains experimental but highlights potential for pharmaceutical applications requiring chiral specificity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to enhance sustainability. Ball-milling p-tolualdehyde, 4-fluorobenzyl thiol, and allylamine with silica gel as a grinding agent produces the target compound in 55–60% yield after 2 hours. While yields are moderate, this method eliminates solvent waste and reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs and their substituents:

Key Observations:

- Allyl and methoxyethyl groups at N1 (target vs. ) differ in steric demands, influencing binding pocket accessibility.

- Hydrophobicity : The p-tolyl group (target) increases lipophilicity compared to chlorophenyl () or methoxyphenyl (), which may improve membrane permeability.

- Biological Activity : While the target compound lacks explicit activity data, fluorobenzyl-containing analogs like SB203580 and TGR5 agonist 6g demonstrate substituent-dependent potency. For example, SB203580’s 4-fluorophenyl group is critical for kinase isoform selectivity.

Physicochemical Properties

- pKa : The thiol group in (pKa ~11.6) contrasts with the thioether in the target compound, which is less acidic.

Computational and Docking Studies

- For instance, methoxyphenyl positioning in ALOX15 inhibitors was critical for allosteric modulation, suggesting the p-tolyl group in the target compound may similarly optimize binding.

Biological Activity

1-Allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole (CAS Number: 1207025-75-9) is a synthetic organic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The presence of the fluorine atom and sulfur group in its structure is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN2S |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1207025-75-9 |

Mechanisms of Biological Activity

The biological activity of imidazole derivatives, including this compound, often involves interaction with various molecular targets such as enzymes and receptors. These interactions can lead to several pharmacological effects, including antiviral, antibacterial, and anticancer activities.

Antiviral Activity

Research indicates that imidazole derivatives can exhibit potent antiviral properties. For instance, studies have shown that certain imidazole compounds can inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. The specific mechanisms include:

- Inhibition of Viral Enzymes : Compounds similar to this compound have been reported to inhibit enzymes like HIV protease and RNA polymerases involved in viral replication.

- Modulation of Immune Response : Some imidazole derivatives can enhance the host's immune response against viral infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related imidazole compounds, providing insights into the potential efficacy of this compound.

-

Antiviral Efficacy Against HIV :

A study demonstrated that imidazole derivatives could effectively inhibit HIV replication in vitro. The derivatives showed EC50 values indicating their potency against the virus, suggesting that this compound may possess similar antiviral properties . -

Cytotoxicity Studies :

In cytotoxicity assays, related compounds exhibited varying degrees of toxicity toward cancer cell lines. The CC50 values (concentration required to kill 50% of cells) were assessed, revealing that some imidazoles had therapeutic indices favorable for further development as anticancer agents . -

Mechanistic Insights :

Research has indicated that imidazole derivatives can interfere with specific signaling pathways in cancer cells, leading to apoptosis (programmed cell death). This mechanism has been linked to their ability to modulate cell cycle progression and induce stress responses in malignant cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other imidazole derivatives.

| Compound Name | Activity Type | EC50/CC50 Values |

|---|---|---|

| Imidazole Derivative A | Antiviral (HIV) | EC50 = 3.98 μM |

| Imidazole Derivative B | Anticancer | CC50 = 25 μM |

| This compound | Potentially Antiviral/Anticancer | TBD |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions:

Imidazole core formation : Condensation of substituted aldehydes (e.g., p-tolyl aldehyde) with amines (e.g., allylamine) in the presence of ammonium acetate as a catalyst .

Thioether linkage : Nucleophilic substitution of a halogen atom (e.g., bromine) on the imidazole ring with 4-fluorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the final compound .

- Optimization : Reaction temperature (80–120°C), solvent polarity (DMF for nucleophilic substitution), and stoichiometric ratios (1:1.2 imidazole:thiol) are critical for yield (>60%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Key Techniques :

- 1H/13C NMR : Confirms substituent positions (e.g., allyl protons at δ 5.1–5.3 ppm; p-tolyl methyl at δ 2.3 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 381.12) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the imidazole-thioether linkage (if crystals are obtainable) .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the imidazole-thioether motif’s affinity for metal ions in active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

- Methodology :

- Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., nitro at the p-tolyl position) to modulate electron density .

- Bulky substituents (e.g., cyclopentylthio) to assess steric effects on receptor binding .

- QSAR Modeling : Use Gaussian or Schrödinger software to correlate logP, polar surface area, and IC₅₀ values .

- Example : Replacing allyl with a benzyl group increased cytotoxicity by 40% in a study on analogous imidazoles .

Q. What strategies resolve contradictions in bioactivity data across similar compounds?

- Case Analysis :

- Contradiction : Fluorobenzylthio analogs show high antimicrobial activity but low solubility.

- Resolution :

Solubility Enhancement : Introduce PEGylated side chains or co-crystallize with cyclodextrins .

Dual-Functional Probes : Attach fluorescent tags (e.g., dansyl) to track cellular uptake and correlate with bioactivity .

- Data Harmonization : Meta-analysis of PubChem/ChemSpider datasets to identify outliers due to assay variability (e.g., serum concentration in cytotoxicity tests) .

Q. How is metabolic stability assessed, and what modifications improve pharmacokinetics?

- In Vitro Assays :

- Microsomal Stability : Incubation with rat liver microsomes (RLM) to measure t₁/₂; <30 min suggests rapid clearance .

- CYP450 Inhibition : Fluorescent-based screening (e.g., CYP3A4) to predict drug-drug interactions .

- Structural Modifications :

- Deuteriation : Replace allyl C-H bonds with C-D to slow oxidative metabolism .

- Prodrug Design : Esterify thioether groups to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.